molecular formula C11H14Cl2FN B13636904 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride

Cat. No.: B13636904
M. Wt: 250.14 g/mol
InChI Key: HMJLIQUELLHPON-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-2-fluoroaniline with piperidine under specific conditions. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride
  • 4-(4-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Fluorobenzyl)piperidine hydrochloride

Uniqueness

4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C11H14Cl2FN

Molecular Weight

250.14 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H13ClFN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI Key

HMJLIQUELLHPON-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)F.Cl

Origin of Product

United States

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